1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine
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Overview
Description
1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, a pyridyl group, and a pyrazolyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzenesulfonyl chloride with 4-(3-(4-pyridyl)-1H-pyrazol-5-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives at the fluorophenyl group.
Scientific Research Applications
1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the sulfonyl and pyrazolyl groups.
4-(4-pyridyl)-1H-pyrazole: Contains the pyridyl and pyrazolyl groups but lacks the fluorophenyl and piperazine moieties.
Uniqueness: 1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-15-3-1-2-4-17(15)27(25,26)24-11-9-23(10-12-24)18-13-16(21-22-18)14-5-7-20-8-6-14/h1-8,13H,9-12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIWPDMRSGRZSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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